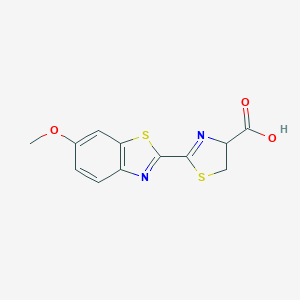
2-(6-Methoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid
説明
An inhibitor of firefly luciferase light producing system. Useful in chemiluminescent dual assay systems with both luciferase and cytochrome P450 enzymesPlease also see bottom of the page for other related products.
生物活性
2-(6-Methoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid is a synthetic compound belonging to the class of benzothiazole derivatives. Its unique structure combines a benzothiazole ring with a thiazole moiety, which contributes to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 286.34 g/mol. The presence of functional groups such as the methoxy and carboxylic acid enhances its solubility and bioavailability.
Research indicates that this compound exhibits various biological activities through several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in disease processes. For instance, it can inhibit glycogen synthase kinase-3 (GSK-3), which is implicated in cancer and neurodegenerative diseases.
- Cytotoxic Effects : Studies have demonstrated that it exhibits cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.
Biological Activities
The biological activities of this compound include:
- Antimicrobial Activity : Exhibits significant antimicrobial properties against a range of pathogens.
- Anticancer Activity : Demonstrated effectiveness in inhibiting the proliferation of cancer cells in vitro.
- Anti-inflammatory Properties : Potential to reduce inflammation markers in various biological models.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
- Anticancer Studies : A study evaluated its effects on human cancer cell lines and reported that it significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to apoptosis induction.
- Enzyme Inhibition Assays : In vitro assays revealed that the compound effectively inhibited GSK-3 activity, with IC50 values indicating potent inhibition compared to standard inhibitors.
- Molecular Docking Studies : Computational studies showed favorable binding interactions between the compound and various protein targets associated with disease pathways. These studies help elucidate its mechanism of action and potential therapeutic targets.
Comparative Analysis
A comparative analysis highlights the uniqueness of this compound relative to other similar compounds:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| Sodium 2-Methyl-4,5-dihydro-1,3-thiazole-4-carboxylate | Structure | Antimicrobial | Lacks benzothiazole moiety |
| Benzothiazole | Structure | Anticancer | Simplistic structure without additional functional groups |
| 6-Methoxybenzothiazole | Structure | Antimicrobial | Similar methoxy substitution but lacks thiazole linkage |
This table illustrates how this compound stands out due to its complex structure combining both benzothiazole and thiazole functionalities.
特性
IUPAC Name |
2-(6-methoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S2/c1-17-6-2-3-7-9(4-6)19-11(13-7)10-14-8(5-18-10)12(15)16/h2-4,8H,5H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQKCGHSTKIWFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)C3=NC(CS3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392179 | |
| Record name | 2-(6-Methoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3022-11-5 | |
| Record name | 2-(6-Methoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















